1-Anthracenecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of anthracene derivatives, including 1-anthracenecarboxylic acid, often involves catalytic reactions, esterification, bromination, oxidation, isomerization, and hydrolysis reactions. These methods provide a pathway to introduce functional groups to the anthracene core, allowing for further chemical modifications and applications in various domains (Wang Hengshan, 2013).
Molecular Structure Analysis
1-Anthracenecarboxylic acid demonstrates significant molecular structure features, such as ordered carboxyl hydrogen and oxygen atoms. The carboxyl groups' orientation and the planarity of the anthracene core play a crucial role in the compound's physical and chemical behavior. The molecular structure facilitates hydrogen bonding and π-π interactions, contributing to its solid-state packing and interaction with other molecules (L. J. Fitzgerald & R. E. Gerkin, 1997).
Chemical Reactions and Properties
1-Anthracenecarboxylic acid participates in various chemical reactions, including photocyclodimerization, facilitated by its stable structure and the presence of the carboxylic acid group. The inclusion complexes formed with cyclodextrins, for example, can accelerate the photocyclodimerization process, showcasing the compound's reactivity and potential in supramolecular chemistry (A. Nakamura & Y. Inoue, 2003).
Physical Properties Analysis
The crystalline structure of 1-anthracenecarboxylic acid, as determined by X-ray crystallography, reveals its noncentrosymmetric space group and the ordered nature of its carboxyl groups. The zigzag chains formed through hydrogen bonding contribute to its solid-state structure, which is essential for understanding its physical properties and interactions (L. J. Fitzgerald & R. E. Gerkin, 1996).
Chemical Properties Analysis
The chemical properties of 1-anthracenecarboxylic acid, such as its reactivity in photocyclodimerization reactions and the formation of inclusion complexes, highlight its potential in creating supramolecular structures and materials. The ability to form stable complexes with cyclodextrins, leading to an enhanced photocyclodimerization yield, exemplifies the utility of its chemical properties in synthetic and materials chemistry (A. Nakamura & Y. Inoue, 2003).
Scientific Research Applications
Photocyclodimerization and Photodimers
1-Anthracenecarboxylic acid (AC) is prominently used in photocyclodimerization studies. For instance, Gui et al. (2016) demonstrated enhanced head-to-head photodimers in the photocyclodimerization of anthracenecarboxylic acid with a cationic pillararene, significantly improving the yield of these photodimers (Gui et al., 2016). Similarly, Nakamura & Inoue (2003) found that 2-Anthracenecarboxylic acid forms stable inclusion complexes with gamma-cyclodextrin, accelerating its photocyclodimerization and achieving high enantioselectivity (Nakamura & Inoue, 2003).
Photomechanical Applications
AC is also relevant in photomechanical applications. Zhu et al. (2011) explored the reversible photoinduced twisting of molecular crystal microribbons of 9-Anthracenecarboxylic acid. These ribbons twist upon light irradiation and revert to their original shape when the light is turned off, suggesting potential in photomechanical actuators (Zhu, Al‐Kaysi, & Bardeen, 2011).
Optical and Spectroscopic Properties
The absorption and fluorescence spectra of AC have been studied extensively. Suzuki et al. (1979) observed that 1- and 2-anthroic acids (forms of AC) form hydrogen-bonded dimers, affecting their spectral properties (Suzuki et al., 1979).
Luminescent Properties in Coordination Polymers
AC is used in synthesizing luminescent coordination polymers. Dong et al. (2016) synthesized a lead(II) coordination polymer with anthracene chromophore, demonstrating strong luminescence due to charge transfer of the anthracene chromophore (Dong et al., 2016).
Safety And Hazards
properties
IUPAC Name |
anthracene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFAKBRKTKVJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209512 | |
Record name | Anthracene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Anthracenecarboxylic acid | |
CAS RN |
607-42-1 | |
Record name | 1-Anthracenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthracene-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthracene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Anthracenecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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